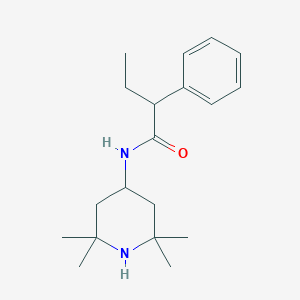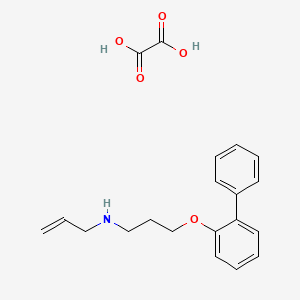
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide
概要
説明
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group and a butanamide moiety attached to a tetramethylpiperidine ring. It is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
作用機序
Target of Action
It is structurally related to 2,2,6,6-tetramethylpiperidine-1-oxyl (tempo), a well-known nitroxyl radical . TEMPO is known to interact with various organic compounds, particularly alcohols, and is often used as a catalyst in oxidation reactions .
Mode of Action
The compound’s mode of action is likely related to its structural similarity to TEMPO. In organic synthesis, TEMPO is used as a catalyst for the oxidation of various alcohols . It is used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones . The oxidation process involves the formation of a N-oxoammonium ion, which is the actual oxidizing agent .
Biochemical Pathways
Given its structural similarity to tempo, it may be involved in the oxidation of alcohols in biochemical pathways .
Pharmacokinetics
A structurally similar compound, 2,2,6,6-tetramethyl-4-piperidinol, has a melting point of 129-131°c and a boiling point of 193°c . It is soluble in all organic solvents but insoluble in water . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its structural similarity to tempo, it may have a role in the oxidation of alcohols, potentially leading to changes in the molecular structure of target compounds .
Action Environment
The action environment of 2-Phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide can be influenced by various factors. For instance, the compound’s stability and efficacy may be affected by temperature, light, and the presence of other chemicals . may influence its distribution in different environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine, which can be obtained through the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction.
Formation of Intermediate: The intermediate compound is then reacted with phenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like oxone to form hydroxylamines.
Substitution: It can participate in substitution reactions with halides to form sulfenamide compounds.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Bases: Triethylamine, sodium hydroxide.
Solvents: Methanol, dichloromethane.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Sulfenamides: Produced via substitution reactions with heterocyclic thiols.
科学的研究の応用
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the compound.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A structurally related compound with similar properties.
Uniqueness
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is unique due to its specific combination of a phenyl group and a butanamide moiety attached to the tetramethylpiperidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-6-16(14-10-8-7-9-11-14)17(22)20-15-12-18(2,3)21-19(4,5)13-15/h7-11,15-16,21H,6,12-13H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCZPHUFQFMKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[3-(4-bromo-2-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005767.png)
![1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole;oxalic acid](/img/structure/B4005769.png)
![N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005781.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005788.png)

![2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B4005796.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole;oxalic acid](/img/structure/B4005809.png)
![1-[2-(3-Methoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4005814.png)
![N'-[2-[2-(3-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005819.png)
![3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4005827.png)
![N-[4-(4-ethoxyphenoxy)butyl]-1,2-ethanediamine oxalate](/img/structure/B4005848.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}piperidine oxalate](/img/structure/B4005852.png)
![N-ethyl-4,5-dimethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4005861.png)
![N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005866.png)
